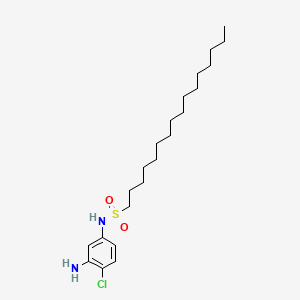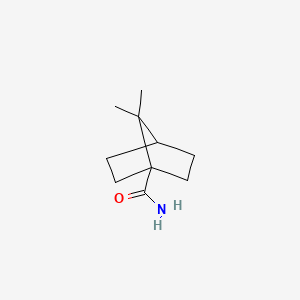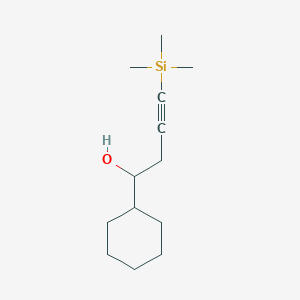
N-(6-((3,4-Dimethoxybenzoyl)amino)-9,10-dioxo-9,10-dihydro-2-anthracenyl)-3,4-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-((3,4-Dimethoxybenzoyl)amino)-9,10-dioxo-9,10-dihydro-2-anthracenyl)-3,4-dimethoxybenzamide is a complex organic compound that belongs to the class of benzamides Benzamides are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-((3,4-Dimethoxybenzoyl)amino)-9,10-dioxo-9,10-dihydro-2-anthracenyl)-3,4-dimethoxybenzamide typically involves the condensation of 3,4-dimethoxybenzoic acid with appropriate amine derivatives. The reaction is often carried out in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF) under controlled temperature conditions . The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. One such method includes the use of ultrasonic irradiation in the presence of a solid acid catalyst, which provides a green and high-yielding process . This method not only reduces reaction times but also enhances the overall efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(6-((3,4-Dimethoxybenzoyl)amino)-9,10-dioxo-9,10-dihydro-2-anthracenyl)-3,4-dimethoxybenzamide undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(6-((3,4-Dimethoxybenzoyl)amino)-9,10-dioxo-9,10-dihydro-2-anthracenyl)-3,4-dimethoxybenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antibacterial and antioxidant activities.
Medicine: Investigated for its anti-inflammatory properties and potential as a therapeutic agent.
Industry: Utilized in the production of pharmaceuticals, plastics, and other industrial materials.
Mechanism of Action
The mechanism of action of N-(6-((3,4-Dimethoxybenzoyl)amino)-9,10-dioxo-9,10-dihydro-2-anthracenyl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-{6-[(3,4-Dimethoxybenzoyl)amino]-1,3-benzothiazol-2-yl}-2-furamide
- Lamellarins
- N-acylurea derivatives
Uniqueness
What sets N-(6-((3,4-Dimethoxybenzoyl)amino)-9,10-dioxo-9,10-dihydro-2-anthracenyl)-3,4-dimethoxybenzamide apart from similar compounds is its unique structural configuration, which imparts distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
882864-40-6 |
|---|---|
Molecular Formula |
C32H26N2O8 |
Molecular Weight |
566.6 g/mol |
IUPAC Name |
N-[6-[(3,4-dimethoxybenzoyl)amino]-9,10-dioxoanthracen-2-yl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C32H26N2O8/c1-39-25-11-5-17(13-27(25)41-3)31(37)33-19-7-9-21-23(15-19)29(35)22-10-8-20(16-24(22)30(21)36)34-32(38)18-6-12-26(40-2)28(14-18)42-4/h5-16H,1-4H3,(H,33,37)(H,34,38) |
InChI Key |
IUQITYNTRLFDBD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)C4=C(C3=O)C=CC(=C4)NC(=O)C5=CC(=C(C=C5)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



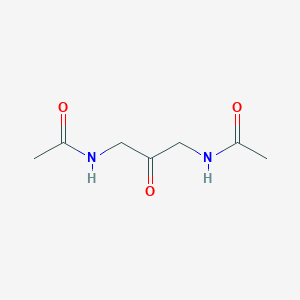



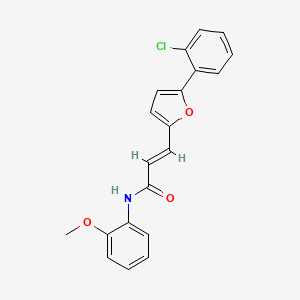
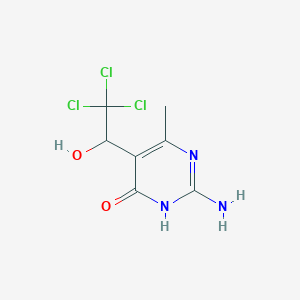

![N-{2,2,2-trichloro-1-[(4-nitrophenyl)amino]ethyl}butanamide](/img/structure/B11950745.png)
![1-Tert-butyl-4-[2-(4-tert-butylphenyl)ethyl]benzene](/img/structure/B11950752.png)
